molecular formula C4H9N3O2 B7840484 Asparaginamide CAS No. 16748-73-5

Asparaginamide

Cat. No. B7840484
CAS RN: 16748-73-5
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asparaginamide is a derivative of Asparagine . Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .


Synthesis Analysis

Asparaginamide can be synthesized from Asparagine. The synthesis of Asparagine is catalyzed by Asparagine Synthase, which attaches ammonia to aspartic acid in an amidation reaction . Biocatalysis by Asparagine Synthase for the preparation of L-Asparagine has become a potential synthetic method .


Molecular Structure Analysis

The molecular formula of Asparaginamide is C4H9N3O2 . The molecular weight is 131.1332 . The structure of Asparaginamide is similar to that of Asparagine, which contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide .


Chemical Reactions Analysis

Asparaginamide is involved in the metabolism of toxic ammonia in the body through the action of Asparagine Synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body .


Physical And Chemical Properties Analysis

Asparaginamide has a molecular weight of 131.1332 . The physical and chemical properties of Asparaginamide are similar to those of Asparagine, which is a white crystalline substance with a density of 1.543 g/cm^3 .

Scientific Research Applications

1. Cancer Treatment

Asparaginase, a key enzyme used in cancer therapy, especially for acute lymphoblastic leukemia and lymphoblastic lymphoma in children, is derived from sources like Escherichia coli and Erwinia chrysanthemi. It works by depleting asparagine, an amino acid crucial for the survival of cancer cells, and has minimal bone marrow toxicity. However, its major side effects include anaphylaxis, pancreatitis, diabetes, coagulation abnormalities, and thrombosis (Duval et al., 2002).

2. Genetic Association with Drug Reactions

Genetic factors like the HLA-DRB1*07:01 allele have been associated with a higher risk of asparaginase allergies. This highlights a genetic component in the mechanism of asparaginase-induced immune responses, where specific HLA alleles predict higher frequency of reactions (Fernandez et al., 2014).

3. Pharmacokinetics and Pharmacodynamics

Studies have examined the pharmacokinetics and pharmacodynamics of asparaginase, including different formulations like native and polyethylene glycolated (PEG) Escherichia coli asparaginase. These studies are crucial in understanding the dynamics between asparaginase and asparagine, particularly in the context of leukemia treatment (Panetta et al., 2009).

4. Insights into Mechanism of Action

Research has delved into understanding the specific signaling events in leukemic cells affected by L-asparaginase. For instance, it's known to inhibit the activity of p70 S6 kinase and phosphorylation of 4E-BP1, indicating that it targets a common signaling pathway in leukemic cells (Iiboshi et al., 1999).

5. Therapeutic Alternatives and Resistance

The search for new sources of L-asparaginase, including plants and fungi, is driven by concerns over toxicity and resistance towards bacterial asparaginase. Recent developments in the discovery of L-asparaginase from alternative sources aim to find less toxic alternatives to current formulations (Shrivastava et al., 2016).

6. Application in Food Industry

Apart from its therapeutic uses, L-asparaginase also holds potential applications in the food industry, particularly in reducing the formation of acrylamide in fried, roasted, or baked food products. This aspect highlights the enzyme's versatility beyond medical applications (Krishnapura et al., 2015).

Future Directions

The future directions of Asparaginamide research could involve further exploration of its potential health benefits and applications. This could include its use in nutritional supplementation, as well as its role in the metabolic control of cell functions .

properties

IUPAC Name

(2S)-2-aminobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBDPPHINVUID-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158606-68-9
Details Compound: Polyaspartamide
Record name Polyaspartamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158606-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40168294
Record name Asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asparaginamide

CAS RN

16748-73-5
Record name Asparaginamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asparaginamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARAGINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P342G15XO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asparaginamide
Reactant of Route 2
Asparaginamide
Reactant of Route 3
Asparaginamide
Reactant of Route 4
Reactant of Route 4
Asparaginamide
Reactant of Route 5
Reactant of Route 5
Asparaginamide
Reactant of Route 6
Reactant of Route 6
Asparaginamide

Citations

For This Compound
86
Citations
MA Berg, SJ Salpietro, A Perczel, Ö Farkas… - Journal of Molecular …, 2000 - Elsevier
Ab initio molecular computations were carried out on N-formyl-l-asparaginamide at the RHF/3-21G level of theory and N-acetyl-l-asparagine N-methylamide at the RHF/3-21G and RHF/…
Number of citations: 19 www.sciencedirect.com
GT Burke, JD Chanley, Y Okada, A Cosmatos… - Biochemistry, 1980 - ACS Publications
… -L-tyrosyl-Sbenzyl-L-cysteinyl-L-asparaginamide (VIII). A solution of the protected tridecapeptide VII (… In model experiments it was found that incubation of asparaginamide with leucine …
Number of citations: 24 pubs.acs.org
M Rassolian, GA Chass, DH Setiadi… - Journal of Molecular …, 2003 - Elsevier
Amino acids can be defined separately by the unique characteristics rendered to each amino acid molecule as a result of the varying reactive abilities of their side chains. Asparagine is …
Number of citations: 13 www.sciencedirect.com
YS Klausner, M Bodanszky - Bioorganic Chemistry, 1973 - Elsevier
… -l-isoleucyl-l-leucyl-l-asparaginamide. The preparation of the protected tetradecapeptide t-… -l-isoleucyl- l-leucyl-l-asparaginamide is also reported. The protecting groups were removed …
Number of citations: 20 www.sciencedirect.com
RU Ostrovskaya, TA Gudashcheva - Bulletin of Experimental Biology and …, 1991 - Springer
… L-pyroglutamyl-Dalaninamide, for example, facilitates primary information processing, fixation, and withdrawal, whereas L-pyroglutamyl-L-asparaginamide facilitates only the first phase […
Number of citations: 5 link.springer.com
YC Chu, GT Burke, JD Chanley, P Katsoyannis - Biochemistry, 1987 - ACS Publications
… potencies similar to those of the diethylamide analogue; thus, it is not likely that the increase in biological activity of the present analogue as compared to thatof [21asparaginamide-A] …
Number of citations: 12 pubs.acs.org
M Bodanszky, CY Lin, SI Said - Bioorganic Chemistry, 1974 - Elsevier
… -~-alanyl-~-valyl-N”-2,6-dichlorobenzyloxycarbonyl-~-lysyl-N”-2,6-dichlorben~loxycarbonyl-~-lysyl-~-tyrosyl-~-leucylL-asparaginyl-L-seryl-L-isoleucyl-L-leucyl-~-asparaginamide, was …
Number of citations: 8 www.sciencedirect.com
LC Panasci, M Dufour, L Chevalier, G Isabel… - Cancer chemotherapy …, 1985 - Springer
AspCNU and SarCNU are two amino acid amide congeners (L-asparaginamide and sarcosinamide congeners) of chloroethylnitrosoureas. The in vitro myelotoxicity of these agents …
Number of citations: 25 link.springer.com
M Bodanszky, YS Klausner, CY Lin… - Journal of the …, 1974 - ACS Publications
An octacosapeptide with the amino acid sequence proposed for the vasoactive intestinal peptide (VIP) was synthesized in solution through isolated intermediates. The protected …
Number of citations: 81 pubs.acs.org
JL Liu, AW Hakin, GR Hedwig - The Journal of Chemical Thermodynamics, 2006 - Elsevier
… Asparaginamide monohydrochloride (2.08 g, 0.0124 mol, Bachem) was dissolved in 10 cm 3 of distilled water at room temperature. To this solution were added 5 cm 3 of aqueous …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.